

Spectroscopic Data for Methyl Pyrrolidine-2-Carboxylate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **Methyl pyrrolidine-2-carboxylate**

Cat. No.: **B1581731**

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This guide provides a comprehensive analysis of the spectroscopic data for **methyl pyrrolidine-2-carboxylate**, a key building block in synthetic chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for elucidating and confirming molecular structure. This document synthesizes experimental data with established spectroscopic principles to offer a detailed characterization of **methyl pyrrolidine-2-carboxylate**.

Molecular Structure and Overview

Methyl pyrrolidine-2-carboxylate possesses a chiral center at the C2 position of the pyrrolidine ring. The molecule's structure, consisting of a secondary amine within a five-membered ring and a methyl ester functional group, dictates its characteristic spectroscopic features. Its molecular formula is $C_6H_{11}NO_2$ and it has a molecular weight of 129.16 g/mol .[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **methyl pyrrolidine-2-carboxylate**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

1H NMR Spectroscopy

Theoretical Considerations: The proton NMR spectrum of **methyl pyrrolidine-2-carboxylate** is expected to show distinct signals for the protons on the pyrrolidine ring and the methyl ester. The diastereotopic nature of the methylene protons on the ring can lead to complex splitting patterns. The proton at the C2 position is a methine proton and is expected to couple with the adjacent C3 protons. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.

Experimental Protocol: Sample Preparation for ^1H NMR A standard protocol for preparing a small organic molecule like **methyl pyrrolidine-2-carboxylate** for NMR analysis is as follows:

- Sample Weighting: Accurately weigh 5-25 mg of the compound.[2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl_3) or deuterium oxide (D_2O).[2]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard: If precise chemical shift referencing is required, an internal standard like tetramethylsilane (TMS) can be added.[2]
- Spectrometer Setup: The sample is then placed in the NMR spectrometer, and the data is acquired.

Data Interpretation: The following ^1H NMR data is for the hydrochloride salt of **methyl pyrrolidine-2-carboxylate**, which will exhibit slight downfield shifts for protons near the protonated nitrogen compared to the free amine.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.34	Triplet (t)	1H	H2
3.75	Singlet (s)	3H	-OCH ₃
3.22-3.26	Multiplet (m)	2H	H5
2.21-2.28	Multiplet (m)	1H	H3
1.87-2.04	Multiplet (m)	3H	H3, H4

- H2 (4.34 ppm): This downfield triplet corresponds to the proton on the carbon bearing the ester group. Its downfield shift is due to the deshielding effects of both the adjacent nitrogen and the carbonyl group. It appears as a triplet due to coupling with the two adjacent H3 protons.[3]
- -OCH₃ (3.75 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group.[3]
- H5 (3.22-3.26 ppm): These protons are on the carbon adjacent to the nitrogen, resulting in a downfield shift. They appear as a multiplet due to coupling with the H4 protons.[3]
- H3 & H4 (1.87-2.28 ppm): The protons on carbons 3 and 4 of the pyrrolidine ring are in the aliphatic region and show complex overlapping multiplets due to coupling with each other and with the H2 and H5 protons.[3]

For the free amine, the signals for H2 and H5 would be expected to shift slightly upfield. The N-H proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal.

Experimental Protocol: The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial for obtaining a good signal-to-noise ratio in a

reasonable time.[2]

Predicted ^{13}C NMR Data: While direct experimental ^{13}C NMR data for **methyl pyrrolidine-2-carboxylate** is not readily available, the chemical shifts can be reliably predicted based on data from closely related compounds such as methyl 1-methylpyrrolidine-2-carboxylate and 1-methylpyrrolidine-2-carboxylic acid.[4][5]

Chemical Shift (δ) ppm	Assignment	Rationale
~173-175	C=O	Typical chemical shift for an ester carbonyl carbon.
~59-61	C2	Carbon attached to both nitrogen and the carbonyl group.
~51-53	-OCH ₃	Methyl carbon of the ester group.
~46-48	C5	Carbon adjacent to the nitrogen.
~29-31	C3	Aliphatic carbon in the pyrrolidine ring.
~24-26	C4	Aliphatic carbon in the pyrrolidine ring.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy is an excellent technique for identifying functional groups. For **methyl pyrrolidine-2-carboxylate**, key vibrational modes include the C=O stretch of the ester, the C-O stretch, C-H stretches, and the N-H bend and stretch of the secondary amine.

Experimental Protocol: Neat Liquid Sample As **methyl pyrrolidine-2-carboxylate** is a liquid at room temperature, a neat spectrum can be obtained efficiently.[1]

- **Plate Preparation:** Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[6]
- **Sample Application:** Place a single drop of the liquid sample onto the surface of one salt plate.[6]
- **Film Formation:** Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]
- **Data Acquisition:** Place the sandwiched plates into the sample holder of the IR spectrometer and acquire the spectrum.

Data Interpretation: The following IR data is for the hydrochloride salt, which will show characteristic absorptions for the secondary ammonium ion (N-H⁺).[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3513, 3130, 2597	Broad/Medium	N-H ⁺ stretching vibrations
1740	Strong	C=O stretching of the ester
1632	Medium	N-H bending
1452, 1402	Medium	C-H bending
1245, 1178	Strong	C-O stretching of the ester

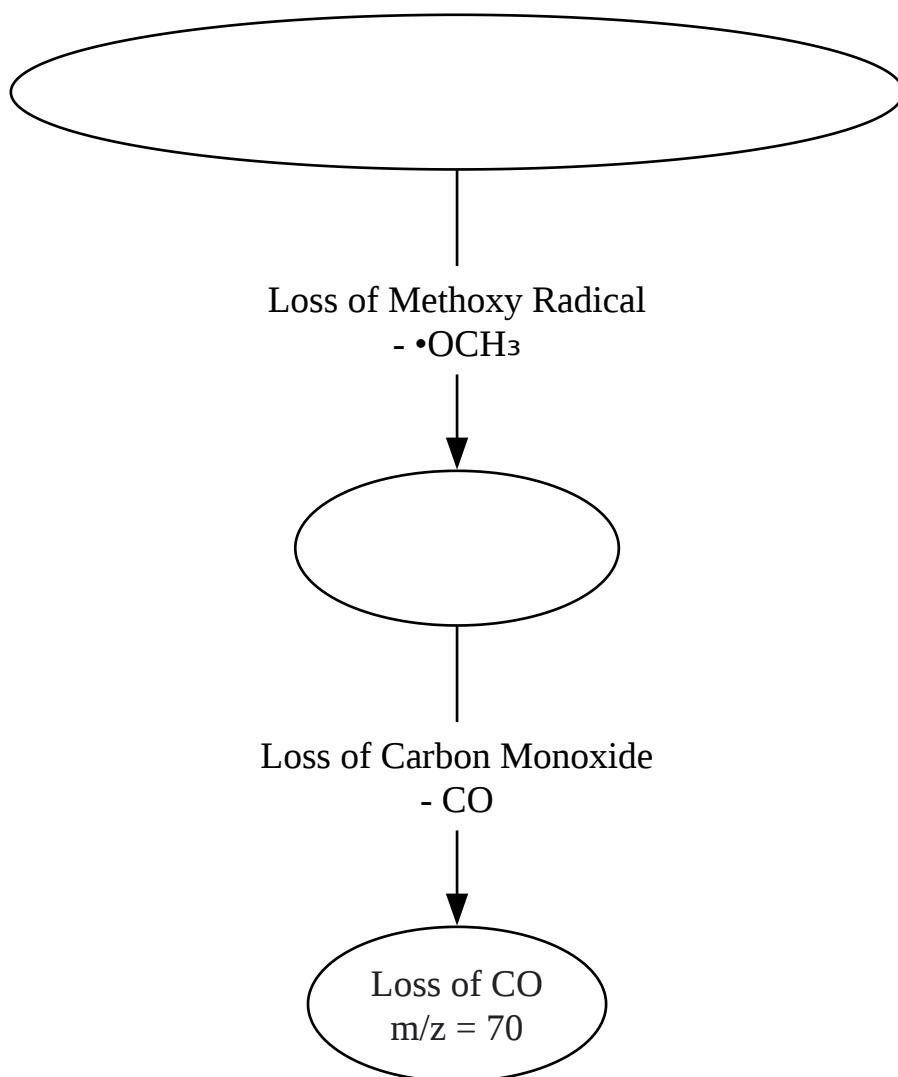
- **N-H⁺ Stretching (3513, 3130, 2597 cm⁻¹):** These broad bands are characteristic of the stretching vibrations of a secondary ammonium salt.[3] In the free amine, a single, sharper N-H stretch would be expected around 3300-3400 cm⁻¹.
- **C=O Stretching (1740 cm⁻¹):** This strong, sharp absorption is indicative of the carbonyl group in the saturated methyl ester.[3]
- **N-H Bending (1632 cm⁻¹):** This band corresponds to the bending vibration of the N-H bond in the ammonium salt.[3]
- **C-O Stretching (1245, 1178 cm⁻¹):** These strong bands are characteristic of the C-O single bond stretching vibrations of the ester group.[3]

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **methyl pyrrolidine-2-carboxylate**, electron ionization (EI) would likely lead to the loss of the methoxy group or cleavage of the pyrrolidine ring.

Data Interpretation: The mass spectrum of **methyl pyrrolidine-2-carboxylate** shows a protonated molecular ion $[M+H]^+$ at a mass-to-charge ratio (m/z) of 130.[3] This is consistent with the molecular weight of 129.16 g/mol .[1]

Plausible Fragmentation Pathway: A primary fragmentation pathway involves the loss of the methoxy group from the molecular ion to form a stable acylium ion.



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Fragmentation pathway of **methyl pyrrolidine-2-carboxylate**.

Another significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen, leading to a fragment with m/z 70.

Conclusion

The spectroscopic data presented in this guide provides a detailed and self-validating characterization of **methyl pyrrolidine-2-carboxylate**. The ¹H NMR data clearly defines the proton environment, while the predicted ¹³C NMR data complements this by outlining the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and plausible fragmentation patterns. Together, these techniques provide an unambiguous structural elucidation of the molecule, offering researchers and developers a solid foundation for its application in further scientific endeavors.

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- To cite this document: BenchChem. [Spectroscopic Data for Methyl Pyrrolidine-2-Carboxylate: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581731#spectroscopic-data-for-methyl-pyrrolidine-2-carboxylate-nmr-ir-ms]

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